molecular formula C10H13Cl2NO2 B1373771 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride CAS No. 1305712-03-1

3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride

Cat. No. B1373771
M. Wt: 250.12 g/mol
InChI Key: QCQYRFIMBXDNKI-UHFFFAOYSA-N
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Description

“3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1305712-03-1 . It has a molecular weight of 250.12 . The compound is a white to off-white solid and is also known by its IUPAC name, 2-(4-chlorobenzyl)-beta-alanine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 250.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available from the search results.

Scientific Research Applications

Flavor Compound Formation in Foods

The production and degradation pathways of branched aldehydes, related to 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride, are crucial in flavor formation in various food products. These compounds originate from amino acids and are significant in both fermented and non-fermented food products. Understanding these pathways is essential for controlling the formation of desired aldehyde levels in foods (Smit, Engels & Smit, 2009).

Soil Sorption and Environmental Interaction

Research has examined the sorption of phenoxy herbicides like 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride to soil, organic matter, and minerals. Parameters like soil pH, organic carbon content, and oxalate extractable iron significantly influence the sorption of these herbicides. This interaction is important for understanding the environmental behavior and potential impact of such compounds (Werner, Garratt & Pigott, 2012).

Nutraceutical Properties and Food Additives

Chlorogenic acid, structurally related to 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride, demonstrates various biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It's also utilized as a natural safeguard food additive, offering a potential replacement for synthetic antibiotics (Naveed et al., 2018).

Herbicide Efficacy and Environmental Impact

Studies on herbicides based on 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride focus on their behavior in agricultural environments, including their degradation by microorganisms and impact on non-target species. The interaction with environmental factors and microorganisms is crucial for understanding the life cycle and ecological implications of these herbicides (Magnoli et al., 2020).

Potential in Cancer Therapy

FTY720, an analog of 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride, shows promise in cancer therapy due to its antitumor efficacy in several cancer models. Its mechanism of action involves S1PR-independent pathways, indicating a distinctive approach to cancer treatment (Zhang et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQYRFIMBXDNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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